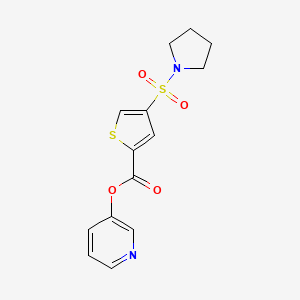
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine is a chemical compound that is commonly known as 'TMP'. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its ability to selectively block certain types of neuronal receptors. TMP is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor, which is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration.
作用机制
TMP binds to the α3β4 nicotinic acetylcholine receptor with high affinity and selectivity, blocking the receptor's function. This results in a decrease in the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. The exact mechanism of action of TMP is still under investigation, but it is believed to involve a conformational change in the receptor that prevents the binding of acetylcholine and other agonists.
Biochemical and Physiological Effects
TMP has several biochemical and physiological effects that are relevant to scientific research. It has been shown to decrease the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. This makes TMP a valuable tool for investigating the role of these neurotransmitters in these processes. Additionally, TMP has been shown to have analgesic and anxiolytic effects, which may have therapeutic potential in the treatment of pain and anxiety disorders.
实验室实验的优点和局限性
TMP has several advantages for lab experiments, including its high affinity and selectivity for the α3β4 nicotinic acetylcholine receptor, its ability to selectively block the receptor's function, and its well-established synthesis method. However, TMP also has some limitations, including its potential toxicity and the need for careful dosing and handling. Additionally, TMP's effects on other receptors and neurotransmitters are still under investigation, which may limit its specificity in certain experimental contexts.
未来方向
There are several future directions for the use of TMP in scientific research. One area of interest is the development of new therapeutic strategies for pain, addiction, and neurodegeneration based on the selective blocking of the α3β4 nicotinic acetylcholine receptor. Additionally, TMP could be used to investigate the role of this receptor in other physiological and pathological processes, such as cognition, mood regulation, and inflammation. Finally, the development of new compounds based on the structure of TMP could lead to the discovery of even more selective and potent antagonists of the α3β4 nicotinic acetylcholine receptor.
合成方法
TMP can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-piperidinone with formaldehyde and methylamine. The resulting intermediate is then reacted with ethylenediamine to produce TMP. This synthesis method has been optimized to produce high yields of pure TMP, which is essential for scientific research applications.
科学研究应用
TMP has been extensively used in scientific research as a tool to study the function of the α3β4 nicotinic acetylcholine receptor. This receptor is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration. By selectively blocking this receptor, TMP can be used to investigate the role of the receptor in these processes and to develop new therapeutic strategies.
属性
IUPAC Name |
N,N,N'-trimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-12(2)9-10-14(4)11-5-7-13(3)8-6-11/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDKFTVWAACJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
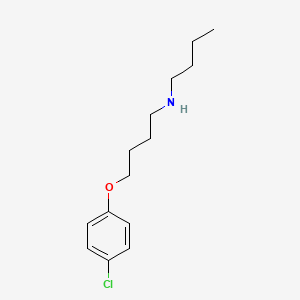
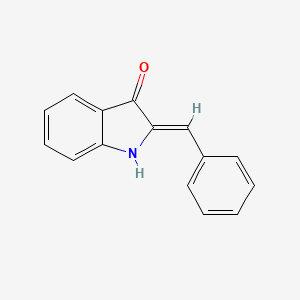
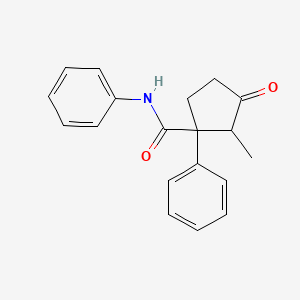

![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)

![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)

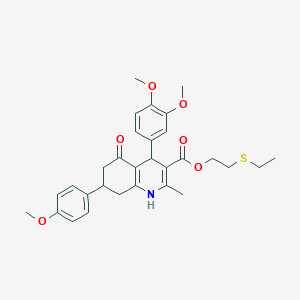
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
